molecular formula C18H26N6O3 B2831023 7-(2-methoxyethyl)-3-methyl-1-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014051-99-0

7-(2-methoxyethyl)-3-methyl-1-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2831023
CAS RN: 1014051-99-0
M. Wt: 374.445
InChI Key: LNIUHPSNAIZEDJ-UHFFFAOYSA-N
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Description

7-(2-methoxyethyl)-3-methyl-1-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H26N6O3 and its molecular weight is 374.445. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Heterocyclic Analogs Synthesis

    A study by Shchekotikhin et al. (2006) focused on the synthesis of heterocyclic analogs, including purine derivatives, demonstrating the versatility of these compounds in generating diverse molecular structures with potential pharmaceutical applications Shchekotikhin et al., 2006.

  • Optical Properties

    Jiang et al. (2012) explored the synthesis and optical properties of novel oxadiazole derivatives, revealing the impact of substituents on absorption and fluorescence, indicating potential for applications in sensing and molecular electronics Jiang et al., 2012.

Biological Activity

  • Anticancer Potential

    Research by Li et al. (2017) on pyrano[2,3-f]chromene-4,8-dione derivatives revealed potent anticancer activities against several human cancer cell lines, suggesting the therapeutic potential of such compounds Li et al., 2017.

  • Analgesic Properties

    Zygmunt et al. (2015) investigated 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, finding significant analgesic and anti-inflammatory effects, highlighting the potential for developing new pain relief medications Zygmunt et al., 2015.

Chemical Reactivity and Mechanism Studies

  • N-7 Methylation of Purines: A study by Lebraud et al. (2013) demonstrated an efficient method for selective N-7 methylation of purines, a key step in the modification of nucleoside and nucleotide analogs, which are important in drug development and biochemistry Lebraud et al., 2013.

properties

IUPAC Name

7-(2-methoxyethyl)-3-methyl-1-propyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O3/c1-7-8-23-16(25)14-15(21(5)18(23)26)19-17(22(14)9-10-27-6)24-13(4)11(2)12(3)20-24/h7-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIUHPSNAIZEDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2CCOC)N3C(=C(C(=N3)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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